molecular formula C17H18N4OS B2453850 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034362-32-6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2453850
CAS No.: 2034362-32-6
M. Wt: 326.42
InChI Key: HPTBLKUCVYZOOP-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated thiazole derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxylate
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-thioamide

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and thiazole rings, along with the carboxamide group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTBLKUCVYZOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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